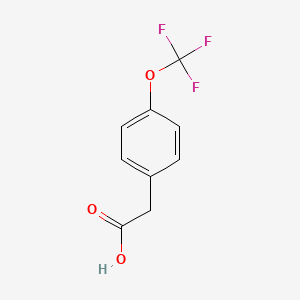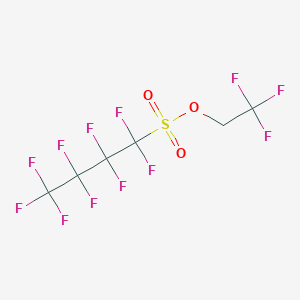
4-(Trifluoromethoxy)phenylacetic acid
Übersicht
Beschreibung
4-(Trifluoromethoxy)phenylacetic acid is a compound that is related to various trifluoromethylated phenylboronic acids and phenylacetic acid derivatives. These compounds are of interest due to their physicochemical properties and potential applications in various fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related trifluoromethylated compounds has been explored in several studies. For instance, α-(Trifluoromethyl)phenylacetic acid was synthesized from the cyanohydrin of ααα-trifluoroacetophenone, which involved steps such as hydrogenolysis and acidic hydrolysis to achieve good overall yield . Another related compound, 2, 4, 5-Trifluorophenylacetic acid, was synthesized from 1, 2, 4, 5-tetrafluorobenzene and ethyl cyanoacetate through substitution and hydrolysis decarboxylation processes, providing a new pathway for its synthesis .
Molecular Structure Analysis
The molecular and crystal structures of related (trifluoromethoxy)phenylboronic acids were determined using single crystal XRD methods. It was found that hydrogen-bonded dimers are the basic structural motifs in the solid state. For the ortho isomer, an intramolecular hydrogen bond with the -OCF3 group is formed, which is weaker than that in the analogous -OCH3 derivative .
Chemical Reactions Analysis
In the context of chemical reactions, 2,4-bis(trifluoromethyl)phenylboronic acid was found to be an effective catalyst for dehydrative amidation between carboxylic acids and amines, suggesting that the trifluoromethyl group can influence the reactivity of related compounds . Additionally, trifluoromethanesulfonic acid was used to catalyze Friedel-Crafts alkylations, indicating that trifluoromethylated compounds can participate in such reactions .
Physical and Chemical Properties Analysis
The introduction of the -OCF3 group in (trifluoromethoxy)phenylboronic acids influences their acidity, which varies depending on the position of the substituent. The ortho isomer was found to be the least acidic among the isomers studied . The physicochemical properties of these compounds, such as their acidity, are important for their potential applications in various chemical reactions and interactions with biological targets, as indicated by docking studies showing possible interactions with bacterial enzymes .
Wissenschaftliche Forschungsanwendungen
-
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)
- This compound is used as a building block in the synthesis of various NSAIDs .
- One of the main applications of 4-(Trifluoromethoxy)phenylacetic acid is in the synthesis of the drug Lornoxicam, a nonsteroidal anti-inflammatory drug that is commonly used for the treatment of pain, inflammation, and fever .
- The synthesis process involves the condensation of 4-(Trifluoromethoxy)phenylacetic acid with 4-chloro-2-methyl-3H-1,2,4-benzothiadiazine-1,1-dioxide in the presence of a strong base such as potassium carbonate (K2CO3) .
-
Antidiabetic Agents
-
Antihypertensive Agents
-
Agrochemicals
-
Specialty Chemicals
-
Improved Pharmacokinetic Properties
Safety And Hazards
4-(Trifluoromethoxy)phenylacetic acid can cause skin and eye irritation . It is recommended to avoid all personal contact, including inhalation . Protective clothing should be worn when there is a risk of exposure . It should be used in a well-ventilated area and contact with moisture should be avoided . If it comes into contact with the skin or eyes, it should be washed off with plenty of water .
Eigenschaften
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c10-9(11,12)15-7-3-1-6(2-4-7)5-8(13)14/h1-4H,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTIBXQPXBUWPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380471 | |
| Record name | 4-(Trifluoromethoxy)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethoxy)phenylacetic acid | |
CAS RN |
4315-07-5 | |
| Record name | 4-(Trifluoromethoxy)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(trifluoromethoxy)phenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















